6-Hydroxyisoquinoline-5-carboxylic acid
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Overview
Description
6-Hydroxyisoquinoline-5-carboxylic acid is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxyisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses a benzaldehyde and aminoacetoaldehyde diethyl acetal in an acidic medium to form isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline to achieve separation and purification.
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxyisoquinoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize isoquinoline derivatives.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
6-Hydroxyisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-Hydroxyisoquinoline-5-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. For example, some isoquinoline derivatives have been shown to inhibit DNA synthesis in cancer cells, thereby preventing their proliferation .
Comparison with Similar Compounds
Isoquinoline: The parent compound, known for its basicity and aromaticity.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
8-Hydroxyquinoline: Known for its biological activities, including antimicrobial and anticancer effects.
Uniqueness: 6-Hydroxyisoquinoline-5-carboxylic acid is unique due to the presence of both hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
6-hydroxyisoquinoline-5-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-8-2-1-6-5-11-4-3-7(6)9(8)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
UKKILVAECYLHNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)C(=O)O)O |
Origin of Product |
United States |
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